molecular formula C11H7BrO3 B6182535 7-bromo-1,3-dihydrospiro[2-benzopyran-4,1'-cyclopropane]-1,3-dione CAS No. 2613385-33-2

7-bromo-1,3-dihydrospiro[2-benzopyran-4,1'-cyclopropane]-1,3-dione

Cat. No.: B6182535
CAS No.: 2613385-33-2
M. Wt: 267.1
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Description

7-bromo-1,3-dihydrospiro[2-benzopyran-4,1’-cyclopropane]-1,3-dione is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-1,3-dihydrospiro[2-benzopyran-4,1’-cyclopropane]-1,3-dione typically involves multi-step organic reactions. One common method includes the bromination of a precursor benzopyran compound, followed by cyclopropanation to introduce the spiro linkage. The reaction conditions often require the use of bromine or bromine-containing reagents, along with catalysts to facilitate the cyclopropanation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and cyclopropanation reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-bromo-1,3-dihydrospiro[2-benzopyran-4,1’-cyclopropane]-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted spiro compounds.

Scientific Research Applications

7-bromo-1,3-dihydrospiro[2-benzopyran-4,1’-cyclopropane]-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-bromo-1,3-dihydrospiro[2-benzopyran-4,1’-cyclopropane]-1,3-dione involves its interaction with specific molecular targets. The bromine atom and spiro linkage play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-1,3-dihydrospiro[2-benzopyran-4,1’-cyclopropane]-1,3-dione is unique due to its specific spiro linkage and the presence of a bromine atom at the 7th position

Properties

CAS No.

2613385-33-2

Molecular Formula

C11H7BrO3

Molecular Weight

267.1

Purity

95

Origin of Product

United States

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